3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one
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Overview
Description
3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one is a complex organic compound with a unique structure It belongs to the class of isobenzofurans, which are characterized by their fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one typically involves multiple steps, starting with the formation of the cyclohexenone core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative under basic conditions to form the cyclohexenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The carbonyl groups can be reduced to form alcohols.
Substitution: : The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br2) and iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of halogenated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways. Its reactivity with various biomolecules can provide insights into biological processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry
In industry, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one derivatives: : These compounds share a similar core structure but differ in the substituents attached to the rings.
Cyclohexenone derivatives: : Compounds with variations in the cyclohexenone ring structure.
Uniqueness
3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of hydroxyl, methyl, and oxo groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one, also referred to as a derivative of isobenzofuran, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes hydroxyl and carbonyl functionalities, along with a cyclohexene moiety, which may contribute to its reactivity and biological effects.
The compound has the following chemical and physical properties:
Property | Value |
---|---|
Molecular Formula | C23H27NO6 |
Molecular Weight | 413.464 g/mol |
Melting Point | Not Available |
Boiling Point | Not Available |
LogP | 5.604 |
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have indicated that derivatives of isobenzofuran, including the target compound, exhibit promising anticancer properties. For instance, research has shown that certain derivatives can enhance the efficacy of established chemotherapeutic agents such as cyclophosphamide and cisplatin. The mechanism involves the induction of apoptosis in cancer cells while minimizing damage to non-cancerous cells, thus highlighting its potential as a chemotherapeutic adjuvant .
In a study involving various isobenzofuran derivatives, it was found that they could increase cell death in liver and kidney cells while displaying minimal toxicity. This suggests a selective action that could be beneficial in cancer treatment protocols .
Genotoxic Effects
The genotoxic potential of this compound has also been investigated. In vivo studies indicated that while it could induce cell death, it did not significantly increase chromosomal damage compared to controls. This property may be advantageous in therapeutic contexts where minimizing collateral damage to healthy tissues is crucial .
Case Studies
Case Study 1: Chemotherapeutic Efficacy
In a controlled experiment, the compound was administered alongside standard chemotherapy agents. Results showed a statistically significant increase in apoptosis rates among tumor cells without a corresponding increase in DNA damage in normal cells (p < 0.05). This indicates the compound's potential role in enhancing the effectiveness of existing treatments while reducing side effects associated with chemotherapy .
Case Study 2: Toxicological Assessment
A separate study focused on assessing the toxicity profile of the compound using animal models. Observations included no significant changes in overall health indicators or organ weights except for an increase in spleen weight due to enhanced splenic phagocytosis. No clinical signs of toxicity were noted, reinforcing the compound's safety profile when used at therapeutic doses .
The proposed mechanism of action for this compound involves several pathways:
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells.
- DNA Repair Modulation : It may enhance the efficacy of DNA-damaging agents by modulating repair mechanisms.
- Selective Cytotoxicity : The differential effects on tumor versus non-tumor cells suggest a targeted action mechanism.
Properties
IUPAC Name |
3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2)7-11(17)13(12(18)8-16)14-9-5-3-4-6-10(9)15(19)20-14/h3-6,14,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKJTAHGXYLASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC=CC=C3C(=O)O2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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